molecular formula C13H11NO2 B1297503 (4-Pyridin-2-YL-phenyl)-acetic acid CAS No. 51061-67-7

(4-Pyridin-2-YL-phenyl)-acetic acid

Cat. No. B1297503
CAS RN: 51061-67-7
M. Wt: 213.23 g/mol
InChI Key: KPAUORDXNFURBA-UHFFFAOYSA-N
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Patent
US07883713B2

Procedure details

700 mg (3.11 mol) of methyl [4-(2-pyridyl)phenyl]acetate are introduced into 5 ml of tetrahydrofuran and, at room temperature, 6.2 ml of a 1M potassium hydroxide solution in water are added. The mixture is stirred at room temperature for 18 h and then the solvent is substantially removed in vacuo, the residue is taken up in 10 ml of water and the pH was adjusted to about 5 with 2N hydrochloric acid. Extraction of the aqueous phase twice with 10 ml of dichloromethane each time affords, after drying the combined organic phases over magnesiumsulfate and removing the solvent in vacuo, the compound of Example VIII in the form of a solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:8]=1.O1CCCC1.[OH-].[K+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is substantially removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous phase twice with 10 ml of dichloromethane each time
CUSTOM
Type
CUSTOM
Details
affords
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying the combined organic phases over magnesiumsulfate
CUSTOM
Type
CUSTOM
Details
removing the solvent in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.